2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole
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Overview
Description
2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a complex organic compound that features a thiazole ring substituted with a thiophene group and a piperazine ring bonded to a benzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Group: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the thiazole intermediate with a piperazine derivative.
Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with benzylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group.
Reduction: Reduction reactions can target the thiazole ring or the sulfonyl group, potentially leading to the formation of thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted thiazole or piperazine derivatives.
Scientific Research Applications
2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of cellular events. For example, it might inhibit a key enzyme in a metabolic pathway, thereby altering the pathway’s flux and affecting cell function.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole
- 2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole
- 2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole
Uniqueness
2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is unique due to the presence of the benzylsulfonyl group, which can significantly influence its biological activity and chemical properties. This structural feature may enhance its binding affinity to certain biological targets or alter its pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
2-[(4-benzylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S3/c23-27(24,15-16-5-2-1-3-6-16)22-10-8-21(9-11-22)13-19-20-17(14-26-19)18-7-4-12-25-18/h1-7,12,14H,8-11,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLURQCPZZGMOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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